molecular formula C12H15ClN2O3 B2515668 N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 352004-99-0

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2515668
CAS No.: 352004-99-0
M. Wt: 270.71
InChI Key: AKEPPWZHJQTUNR-UHFFFAOYSA-N
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Description

N1-(4-Chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-chlorobenzyl group at the N1 position and a 3-hydroxypropyl group at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural adaptability .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-10-4-2-9(3-5-10)8-15-12(18)11(17)14-6-1-7-16/h2-5,16H,1,6-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEPPWZHJQTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: 4-chlorobenzylamine is reacted with oxalyl chloride to form an intermediate.

    Step 2: The intermediate is then reacted with 3-hydroxypropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the oxalamide backbone would produce primary amines.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group (electron-withdrawing) contrasts with the 4-methoxyphenethyl group (electron-donating −OCH3) in compound 54. This difference impacts electronic properties and reactivity .
  • Polarity : The 3-hydroxypropyl group in the target compound introduces higher polarity compared to the lipophilic adamantane scaffold in compound 6, which may influence membrane permeability .
  • Bioactive Moieties : Thiazole-containing analogs (e.g., compound 15) exhibit enhanced antiviral activity due to heterocyclic ring interactions with biological targets .

Physicochemical Properties

  • Solubility : The 3-hydroxypropyl group enhances water solubility compared to adamantane-based analogs (e.g., compound 6), which are highly lipophilic .
  • Thermal Stability : Adamantane-containing oxalamides (e.g., compound 6) show higher melting points (>210°C) due to rigid scaffolds, whereas alkyl-substituted derivatives (e.g., compound 56) have lower melting points .

Biological Activity

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

Target and Interaction
The primary target of this compound is Protein Kinase B (PKB), also known as Akt. The compound interacts with PKB in an ATP-competitive manner, influencing the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This interaction is crucial as PKB plays a significant role in regulating various cellular processes, including metabolism, cell proliferation, and survival.

Biochemical Pathways
The modulation of PKB by this compound affects several downstream signaling pathways that are vital for cancer cell growth and survival. In cellular assays, this compound has demonstrated the ability to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.

Pharmacokinetics

Despite its promising biological activity, compounds similar to this compound often undergo rapid metabolism in vivo, leading to low oral bioavailability. This presents challenges for therapeutic applications but also highlights the need for further optimization in drug design to enhance stability and efficacy.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines by disrupting key signaling pathways associated with cell survival. For instance, it has been observed to modulate biomarkers related to PKB signaling effectively.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of pathogenic microorganisms, although more extensive testing is required to establish its efficacy and mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialPKB inhibition
N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamideAnticancerEnhanced lipophilicity and metabolic stability
N1-(4-bromobenzyl)-N2-(3-hydroxypropyl)oxalamideAnticancerSimilar mechanism with variations in binding affinity

This table illustrates how variations in substituents (chlorine vs. fluorine vs. bromine) can influence the biological activity and pharmacokinetic profiles of these compounds.

Case Studies

Case Study 1: In Vivo Efficacy
In a study involving nude mice bearing human tumor xenografts, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted the compound's potential as a therapeutic agent against specific types of cancer.

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.

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